molecular formula C19H28O6 B1241128 Tirotundin

Tirotundin

Cat. No. B1241128
M. Wt: 352.4 g/mol
InChI Key: VKWNXJLVNFOOOS-QNIDSSLUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tirotundin is a natural product found in Helianthus niveus, Tithonia rotundifolia, and Tithonia diversifolia with data available.

Scientific Research Applications

1. Role in Peroxisome Proliferator-Activated Receptor Agonism

Tirotundin, isolated from Tithonia diversifolia, exhibits activity against peroxisome proliferator-activated receptors (PPARs), particularly PPARγ. This action suggests its potential use in treating diabetes through the PPARγ pathway. Tirotundin's interaction with PPARγ involves direct binding to the ligand-binding domain, enhancing transactivation activity. Furthermore, it demonstrates dual agonist properties for both PPARα and PPARγ, indicating its potential as a herbal treatment for diabetes (Lin, 2012).

2. Interaction with Liver X and Farnesoid X Receptors

In addition to PPAR agonism, tirotundin also acts as a dual agonist for liver X receptor (LXR) and farnesoid X receptor (FXR). These actions contribute to its antihyperglycemic and hepatoprotective effects. Tirotundin's activity in stimulating LXR and FXR-dependent gene promoters suggests a broader therapeutic impact, potentially contributing to its efficacy in treating conditions like diabetes and liver diseases (Lin, 2012).

3. Nematicidal Activity

Tirotundin demonstrates potential nematicidal activity, as evidenced by its inhibitory effects on acetylcholinesterase (AChE) in nematodes. This suggests its potential application in developing new, safer pesticides. The ability of tirotundin to inhibit AChE in a dose-dependent manner, particularly in Caenorhabditis elegans, highlights its potential as a neurotoxin against nematodes, providing a theoretical basis for novel pesticide development (Lan et al., 2022).

4. Anti-inflammatory Activity

Tirotundin shows anti-inflammatory activity by inhibiting the activation of the transcription factor NF-kappa B. This inhibition reduces the synthesis of inflammatory mediators like cytokines and chemokines. The mechanism likely involves alkylation of cysteine residues in NF-kappa B's DNA binding domain. These properties align with traditional uses of Tithonia diversifolia leaf extracts for treating hematomas and wounds (Rüngeler et al., 1998).

5. Phytotoxic Activity

Tirotundin is part of a group of sesquiterpene lactones isolated from Tithonia diversifolia that exhibit phytotoxic activity. This includes significant inhibition of wheat coleoptile growth, indicating its potential use as a natural herbicide. The phytotoxic activity of these compounds contributes to the dominance of T. diversifolia in certain ecosystems (Miranda et al., 2015).

6. Potential Anti-diabetic Properties

Tirotundin, along with other sesquiterpenes from Tithonia diversifolia, has demonstrated anti-hyperglycemic activity in vitro, notably by increasing glucose uptake in adipocytes. This further supports its potential application in diabetes treatment and underscores the need for additional research into its mechanisms and efficacy (Zhao et al., 2012).

properties

Product Name

Tirotundin

Molecular Formula

C19H28O6

Molecular Weight

352.4 g/mol

IUPAC Name

[(1R,2S,4R,8S,9R,11S)-1-hydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl] 2-methylpropanoate

InChI

InChI=1S/C19H28O6/c1-10(2)16(20)24-14-9-18(5)6-7-19(22,25-18)11(3)8-13-15(14)12(4)17(21)23-13/h10-11,13-15,22H,4,6-9H2,1-3,5H3/t11-,13+,14+,15-,18-,19+/m0/s1

InChI Key

VKWNXJLVNFOOOS-QNIDSSLUSA-N

Isomeric SMILES

C[C@H]1C[C@@H]2[C@@H]([C@@H](C[C@@]3(CC[C@]1(O3)O)C)OC(=O)C(C)C)C(=C)C(=O)O2

SMILES

CC1CC2C(C(CC3(CCC1(O3)O)C)OC(=O)C(C)C)C(=C)C(=O)O2

Canonical SMILES

CC1CC2C(C(CC3(CCC1(O3)O)C)OC(=O)C(C)C)C(=C)C(=O)O2

synonyms

tirotundin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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